RSV L-protein-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

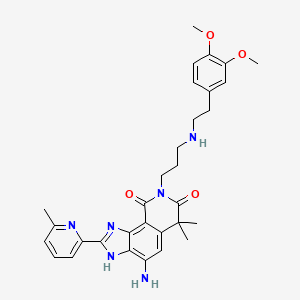

C31H36N6O4 |

|---|---|

Poids moléculaire |

556.7 g/mol |

Nom IUPAC |

4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(6-methyl-2-pyridinyl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |

InChI |

InChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36) |

Clé InChI |

ZQJFKHMZMLDZIV-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action for RSV L-protein-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the respiratory syncytial virus (RSV) inhibitor, RSV L-protein-IN-5, also identified as compound E. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and antiviral research.

Core Compound Activity

This compound is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus. It targets the viral L-protein, a large multifunctional enzyme essential for viral RNA synthesis. The primary mechanism of action is the inhibition of the L-protein's polymerase activity, specifically by blocking the guanylylation of viral messenger RNA (mRNA) transcripts. This action effectively halts the production of viable viral mRNAs, thereby preventing viral replication.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound, providing a clear comparison of its efficacy and cytotoxic profile.

| Metric | Value | Cell Line | Description | Reference |

| EC50 | 0.1 µM | HEp-2 | The half-maximal effective concentration for inhibiting RSV in a cell-based assay. | [1][2] |

| IC50 | 0.66 µM | - | The half-maximal inhibitory concentration against the viral polymerase. | [1][2] |

| CC50 | 10.7 µM | HEp-2 | The half-maximal cytotoxic concentration, indicating the compound's toxicity to host cells. | [1][2] |

Mechanism of Action: Inhibition of mRNA Guanylylation

The RSV L-protein possesses RNA-dependent RNA polymerase (RdRp) activity and is responsible for both transcription of viral genes into mRNAs and replication of the viral genome. A critical step in viral mRNA synthesis is the addition of a 5' cap structure, which is essential for mRNA stability and translation by the host cell machinery. This capping process includes guanylylation, the transfer of a guanosine monophosphate (GMP) to the 5' end of the nascent mRNA.

This compound specifically targets and inhibits this guanylylation step. By preventing the formation of the 5' cap, the viral mRNAs are rendered non-functional, leading to a cessation of viral protein synthesis and, consequently, the inhibition of viral replication. Research has shown that in the presence of this class of inhibitors, short, uncapped, and triphosphorylated viral transcripts are produced, confirming the targeted disruption of the capping process[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RSV L-protein inhibitors of this class.

Cell-Based Antiviral Assay (EC50 Determination)

This protocol is used to determine the concentration of the compound required to inhibit viral replication in a cell culture system by 50%.

-

Cell Line: HEp-2 cells are commonly used for RSV propagation and antiviral assays.

-

Procedure:

-

Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a known titer of RSV.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Assess the cytopathic effect (CPE) of the virus, or quantify viral protein expression (e.g., via ELISA) or viral RNA (e.g., via RT-qPCR).

-

Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Polymerase Assay (IC50 Determination)

This biochemical assay measures the direct inhibitory effect of the compound on the viral RNA polymerase activity.

-

Enzyme Source: A crude ribonucleoprotein (RNP) complex containing the RSV L-protein is isolated from RSV-infected cell lysates.

-

Procedure:

-

Isolate the RNP complex from RSV-infected HEp-2 cells.

-

Set up a reaction mixture containing the RNP complex, ribonucleotides (including a radiolabeled nucleotide like [³H]GTP or [α-³²P]GTP), and a buffer system that supports transcription.

-

Add serial dilutions of this compound to the reaction mixtures.

-

Initiate the transcription reaction and incubate at an optimal temperature.

-

Stop the reaction and precipitate the newly synthesized RNA.

-

Quantify the incorporation of the radiolabeled nucleotide using a scintillation counter or phosphorimager.

-

Calculate the IC50 value by plotting the percentage of polymerase inhibition against the compound concentration.

-

Guanylylation Assay

This assay specifically determines if the inhibitor blocks the capping of viral mRNA by preventing the addition of GMP.

-

Methodology:

-

Perform an in vitro transcription reaction as described above in the presence and absence of this compound.

-

Isolate the short RNA transcripts produced.

-

Analyze the 5' end of the transcripts. This can be done by treating the RNA with enzymes that are specific for different 5' end structures (e.g., tobacco acid pyrophosphatase to remove the cap, or enzymes that differentiate between mono-, di-, and tri-phosphorylated ends).

-

The accumulation of transcripts with a 5'-triphosphate end in the presence of the inhibitor is indicative of a block in the guanylylation step[3].

-

Conclusion

This compound is a potent inhibitor of RSV replication that acts through a specific and well-defined mechanism of action. By targeting the guanylylation step of viral mRNA capping, it effectively prevents the production of functional viral proteins. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar classes of antiviral compounds. The high selectivity index (CC50/EC50) suggests a favorable therapeutic window, making it a promising lead for the development of novel anti-RSV therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The structure of the 5' terminal cap of the respiratory syncytial virus mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Efficacy and Mechanism of RSV L-protein-IN-5 in the Inhibition of Viral mRNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The RSV Large (L) protein, a multifunctional enzyme essential for viral replication and transcription, represents a prime target for antiviral drug development. This technical guide provides a comprehensive overview of RSV L-protein-IN-5, a potent inhibitor of the RSV L-protein. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-RSV therapeutics.

Introduction to RSV and the L-protein Target

RSV, a member of the Pneumoviridae family, possesses a non-segmented, negative-sense RNA genome. The viral RNA-dependent RNA polymerase (RdRp) complex, composed of the Large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral genome. The L-protein is a 250 kDa multidomain enzyme harboring several catalytic functions, including:

-

RNA-dependent RNA polymerase (RdRp): Responsible for the polymerization of ribonucleotides.

-

mRNA Capping (Guanylyltransferase): Catalyzes the addition of a 7-methylguanosine (m7G) cap to the 5' end of viral mRNAs. This cap is crucial for mRNA stability and efficient translation by the host cell machinery.

-

Cap Methylation (Methyltransferase): Further modifies the cap structure.

-

Polyadenylation: Adds a poly(A) tail to the 3' end of viral mRNAs.

Given its central role in the viral life cycle, the L-protein is an attractive target for antiviral intervention. Inhibition of any of its enzymatic functions can effectively halt viral replication.

This compound: Overview and Mechanism of Action

This compound (also referred to as compound E in some literature) is a small molecule inhibitor of the RSV L-protein. Its primary mechanism of action is the inhibition of viral mRNA synthesis by blocking the guanylation of viral transcripts . This specific step is a critical part of the mRNA capping process catalyzed by the L-protein's guanylyltransferase activity. By preventing the addition of the GTP to the 5' end of the nascent mRNA chain, this compound effectively halts the production of mature, translatable viral mRNAs. This leads to a significant reduction in viral protein synthesis and, consequently, the suppression of viral replication.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of this compound inhibition of viral mRNA capping.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cytotoxic profile.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value (µM) | Cell Line | Virus Strain | Reference |

| EC50 | 0.1 | HEp-2 | RSV | [1][2] |

| IC50 | 0.66 | - | RSV Polymerase | [1][2] |

EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral replication in a cell-based assay. IC50 (Half-maximal inhibitory concentration): The concentration of the compound that inhibits 50% of the target enzyme's (RSV Polymerase) activity in a biochemical assay.

Table 2: Cytotoxicity Profile of this compound

| Parameter | Value (µM) | Cell Line | Reference |

| CC50 | 10.7 | HEp-2 | [1] |

CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that causes the death of 50% of the cells in a cytotoxicity assay.

Table 3: Selectivity Index

| Parameter | Value |

| Selectivity Index (SI) | 107 |

The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window, with greater specificity for antiviral activity over cellular toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on viral mRNA synthesis.

In Vitro RSV Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the RSV L-protein.

Objective: To determine the IC50 value of this compound against RSV polymerase.

Materials:

-

Purified recombinant RSV L-protein

-

RSV P-protein (co-factor)

-

Synthetic RNA template corresponding to the RSV trailer promoter

-

Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

-

[α-32P]GTP (radiolabel)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, purified L and P proteins, and the RNA template.

-

Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

-

Pre-incubate the mixture at 30°C for 15 minutes.

-

Initiate the reaction by adding the NTPs, including [α-32P]GTP.

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by adding the stop solution.

-

Denature the RNA products by heating at 95°C for 5 minutes.

-

Separate the radiolabeled RNA products by denaturing PAGE.

-

Visualize the RNA products using a phosphorimager and quantify the band intensities.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit RSV replication in a cellular context.

Objective: To determine the EC50 value of this compound.

Materials:

-

HEp-2 cells

-

RSV stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed HEp-2 cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-treat the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.

-

Infect the cells with a known titer of RSV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with methylcellulose medium containing the respective concentrations of the compound.

-

Incubate the plates at 37°C for 4-5 days until plaques are visible.

-

Fix the cells with 10% formalin.

-

Remove the methylcellulose overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control and determine the EC50 value.

Experimental Workflow Diagram

Caption: Workflow for in vitro and cell-based characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of RSV replication. Its well-defined mechanism of action, targeting the crucial mRNA capping function of the viral L-protein, makes it a valuable tool for studying RSV molecular biology and a promising lead compound for the development of novel anti-RSV therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development efforts in this critical area of infectious disease.

References

The Multifunctional Respiratory Syncytial Virus L-Protein: A Core Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral replication and transcription machinery and a key target for antiviral drug development.

Introduction to the RSV L-Protein

The Respiratory Syncytial Virus (RSV) L-protein is a large, multifunctional enzyme with a molecular weight of approximately 250 kDa.[1][2] It serves as the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex, which is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[2][3] The L-protein does not function in isolation; it forms a complex with the viral phosphoprotein (P) to carry out its functions.[4] The P-protein acts as a cofactor, mediating the interaction between the L-protein and the nucleocapsid, which consists of the viral RNA genome encapsidated by the nucleoprotein (N).[4] The M2-1 protein is another viral factor required for efficient transcription processivity.[2]

Domain Architecture and Enzymatic Functions

The RSV L-protein is a modular enzyme composed of several distinct domains, each responsible for a specific enzymatic activity essential for the viral life cycle. The linear organization of these domains is crucial for their coordinated function.[3][5]

Domain Organization of the RSV L-Protein

| Domain | Abbreviation | Approximate Position (Amino Acids) | Function |

| RNA-dependent RNA Polymerase | RdRp | N-terminus | Catalyzes the synthesis of RNA from an RNA template. |

| Polyribonucleotidyltransferase | PRNTase (Capping) | Central | Adds the 5' cap structure to viral mRNAs. |

| Connector Domain | CD | Central | A structural domain that connects the capping and methyltransferase domains.[5] |

| Methyltransferase | MTase | C-terminus | Methylates the 5' cap of viral mRNAs at the N7 and 2'-O positions.[6][7] |

| C-terminal Domain | CTD | C-terminus | A variable region that may be involved in protein-protein interactions.[5] |

Note: The exact amino acid boundaries of each domain can vary slightly between different RSV strains and predictive models.

RNA-Dependent RNA Polymerase (RdRp) Activity

The N-terminal RdRp domain is the catalytic heart of the L-protein, responsible for polymerizing ribonucleotides into new RNA strands.[5] This domain exhibits a canonical "right-hand" fold, characteristic of many polymerases. The RdRp is active in both viral genome replication and transcription.

-

Replication: The polymerase synthesizes a full-length, positive-sense antigenome, which then serves as a template for the production of new negative-sense viral genomes.[2]

-

Transcription: The polymerase synthesizes individual viral mRNAs from the genomic template.[2]

The processivity of the RSV polymerase on a naked RNA template in vitro is considered to be low.[8] However, in the context of the viral nucleocapsid and in the presence of the M2-1 protein, the processivity is significantly enhanced, allowing for the synthesis of long RNA molecules.[2]

Capping (Polyribonucleotidyltransferase - PRNTase) Activity

The central PRNTase or capping domain is responsible for adding a 5' cap structure to the nascent viral mRNAs.[3][5] This capping process is essential for the stability of the viral mRNAs, their efficient translation by the host cell machinery, and for evading the host's innate immune system.[6][7] The capping mechanism of RSV is unconventional and is thought to involve the covalent attachment of the nascent RNA to the L-protein before the transfer to a GDP molecule.

Methyltransferase (MTase) Activity

Following the addition of the cap, the C-terminal MTase domain catalyzes the methylation of the cap structure at two positions: the N7 position of the guanine cap (N7-methylation) and the 2'-O position of the first nucleotide of the mRNA (2'-O-methylation).[6][7] Both methylation events are crucial for the proper function of the viral mRNAs. The MTase domain utilizes S-adenosylmethionine (SAM) as a methyl donor.[6]

Quantitative Data on L-Protein Function

Precise kinetic parameters for the wild-type RSV L-protein are subjects of ongoing research. The available data, primarily from in vitro studies and inhibitor characterization, are summarized below.

Table 1: Kinetic Parameters of the RSV L-Protein RdRp Domain

| Parameter | Value | Condition | Reference |

| Km for CTP | 0.056 ± 0.010 µM | Wild-type L-P complex | [9] |

| Km for ALS-8112-TP | 1.74 ± 0.34 µM | QUAD mutant L-P complex | [9] |

| Elongation Rate | Not definitively reported | In vitro transcription assays | - |

| Processivity | Low on naked RNA templates | In vitro transcription assays | [8] |

| Error Rate | Not definitively quantified | - | - |

Table 2: Inhibition Constants (IC50) for Compounds Targeting the RSV L-Protein

| Inhibitor | IC50 | Target Domain/Activity | Assay | Reference |

| ALS-8112-TP | 0.020 ± 0.008 μM | RdRp | RNP transcription assay | [9] |

| AZ-27 | 10 - 40 nM (subtype A) | Capping | RSV replication assay | [2] |

| AZ-27 | ~1 µM (subtype B) | Capping | RSV replication assay | [2] |

| JNJ-8003 | 0.67 nM | RdRp | Primer extension assay | [10] |

| Sinefungin | 9.8 µM | MTase | In vitro methylation assay | [11] |

| S-adenosyl-L-homocysteine (SAH) | 37.8 µM | MTase | In vitro methylation assay | [11] |

Table 3: Initial Velocities of Methyltransferase Activity

| Reaction | Initial Velocity (product formation/h) | Substrate | Reference |

| N7-methylation | 0.948 ± 0.119 | GpppG-RSV9 | [6] |

| 2'-O-methylation | 0.078 ± 0.026 | GpppG-RSV9 | [6] |

| 2'-O-methylation of m7GpppG-RSV9 | 0.132 ± 0.007 | m7GpppG-RSV9 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the RSV L-protein.

In Vitro RSV Polymerase Assay

This assay directly measures the RNA synthesis activity of the purified L-P complex.

Materials:

-

Purified recombinant RSV L-P complex

-

Synthetic RNA oligonucleotide template (e.g., representing the viral promoter)

-

Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)

-

α-32P-labeled rNTP (e.g., α-32P-GTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

RNase inhibitor

-

Urea-polyacrylamide gel (e.g., 20%)

-

Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, dyes)

-

Phosphorimager system

Procedure:

-

Assemble the reaction mixture on ice: reaction buffer, DTT, RNase inhibitor, unlabeled rNTPs, and the synthetic RNA template.

-

Add the purified L-P complex to the reaction mixture.

-

Initiate the reaction by adding the α-32P-labeled rNTP.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the radiolabeled RNA products by electrophoresis on a urea-polyacrylamide gel.

-

Dry the gel and visualize the RNA products using a phosphorimager.

RSV Minigenome Assay

This cell-based assay assesses the overall transcription and replication activity of the L-protein in a cellular context.

Materials:

-

HEp-2 or similar susceptible cell line

-

Plasmids encoding the RSV N, P, M2-1, and L proteins under the control of a T7 promoter.

-

A plasmid containing an RSV-like minigenome with a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions, also under a T7 promoter.

-

Recombinant vaccinia virus expressing T7 RNA polymerase (vTF7-3).

-

Transfection reagent.

-

Cell lysis buffer and reporter gene assay reagents (e.g., luciferase substrate).

Procedure:

-

Seed HEp-2 cells in a multi-well plate.

-

Infect the cells with vTF7-3 at a suitable multiplicity of infection.

-

Co-transfect the cells with the plasmids encoding N, P, M2-1, L, and the minigenome.

-

Incubate the cells for 24-48 hours at 37°C.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

In Vitro Methyltransferase (MTase) Assay

This assay specifically measures the methyl-transfer activity of the L-protein or its isolated MTase domain.

Materials:

-

Purified L-P complex or recombinant MTase-CTD domain.

-

Synthetic capped RNA substrate (e.g., GpppG-RNA).

-

S-adenosyl-L-methionine (SAM)

-

3H-labeled SAM.

-

Reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5).

-

Filter-binding apparatus and filter papers (e.g., DE81).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a reaction mixture containing reaction buffer, synthetic capped RNA, and a mix of unlabeled and 3H-labeled SAM.

-

Add the purified L-P complex or MTase-CTD to initiate the reaction.

-

Incubate at 30°C for a set time (e.g., 1-3 hours).

-

Spot the reaction mixture onto DE81 filter papers.

-

Wash the filters extensively with a suitable buffer (e.g., ammonium carbonate) to remove unincorporated 3H-SAM.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

Co-Immunoprecipitation (Co-IP) of L and P Proteins

This method is used to verify the interaction between the L and P proteins in a cellular environment.

Materials:

-

Cells co-expressing tagged L and P proteins (e.g., FLAG-L and HA-P).

-

Co-IP lysis buffer (non-denaturing).

-

Antibody specific to one of the tags (e.g., anti-FLAG antibody).

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies for Western blotting (e.g., anti-HA antibody).

Procedure:

-

Lyse the co-transfected cells with Co-IP lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with the anti-FLAG antibody to form immune complexes.

-

Add Protein A/G beads to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-HA antibody to detect the co-immunoprecipitated P-protein.

Visualizations of L-Protein Function

The following diagrams illustrate key aspects of the RSV L-protein's function and the experimental workflows used to study it.

References

- 1. RNA elongation by respiratory syncytial virus polymerase is calibrated by conserved region V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA elongation by respiratory syncytial virus polymerase is calibrated by conserved region V | PLOS Pathogens [journals.plos.org]

- 7. med.emory.edu [med.emory.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2'-O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation | PLOS Pathogens [journals.plos.org]

The Central Engine of RSV: A Technical Guide to the L-Protein's Role in Viral Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) remains a paramount global health challenge, primarily affecting infants, the elderly, and immunocompromised individuals. At the heart of its life cycle lies the viral replication and transcription machinery, a complex orchestrated by the large polymerase protein (L-protein). This multifunctional enzyme is the catalytic core of the RNA-dependent RNA polymerase (RdRp) and represents a prime target for antiviral therapeutics. This technical guide provides an in-depth exploration of the RSV L-protein, detailing its structure, enzymatic functions, and critical interactions that drive viral proliferation. The content herein is curated to provide actionable insights for researchers and professionals dedicated to understanding and combating RSV.

The Architecture of the RSV L-Protein

The RSV L-protein is a large, approximately 250 kDa protein, that, in concert with the phosphoprotein (P), the nucleoprotein (N), and the M2-1 protein, forms the viral RNA polymerase complex.[1][2][3] The L-protein itself is a modular enzyme composed of several distinct domains, each with specialized functions essential for viral RNA synthesis.[1][3]

1.1. Core Domains and Their Functions

The L-protein comprises five principal domains:

-

RNA-dependent RNA polymerase (RdRp) Domain: Located at the N-terminus, this is the catalytic heart of the enzyme, responsible for the polymerization of ribonucleotides into new RNA strands using the viral genome as a template.[1][3] It exhibits the canonical "right-hand" fold characteristic of polymerases.

-

Polyribonucleotidyltransferase (PRNTase) or Capping Domain: This domain is responsible for the addition of a 5' cap structure to newly synthesized viral mRNAs. This capping process is crucial for mRNA stability, efficient translation by the host ribosome, and evasion of the host's innate immune system.[1][3][4]

-

Connector Domain (CD): This domain is thought to provide structural flexibility and to be involved in the proper positioning of the other enzymatic domains.

-

Methyltransferase (MTase) Domain: Following the capping of viral mRNAs, the MTase domain catalyzes the methylation of the cap structure at the N7 and 2'-O positions.[1][3][5] These modifications are also critical for translation and immune evasion.

-

C-terminal Domain (CTD): The function of this domain is less well characterized but is believed to be involved in regulating the various enzymatic activities of the L-protein.

The L-protein forms a stable complex with the tetrameric phosphoprotein (P), which acts as a crucial cofactor. The P-protein tethers the L-protein to the nucleocapsid, which consists of the viral RNA genome encapsidated by the N protein, thereby ensuring the polymerase has access to its template.[1][3][6] Densitometric analysis of the purified L-P complex suggests a stoichiometry of one L-protein molecule to four P-protein molecules (1:4).[6]

The Dual Roles of the L-Protein: Replication and Transcription

The RSV L-protein is the central catalyst for both viral genome replication and transcription of viral genes into messenger RNAs (mRNAs). These two processes are distinct and tightly regulated.

2.1. Viral Genome Replication

During replication, the L-protein synthesizes a full-length, positive-sense antigenome using the negative-sense genome as a template. This antigenome then serves as a template for the synthesis of new negative-sense genomes. A key feature of replication is the concomitant encapsidation of the nascent RNA by newly synthesized N proteins, which is thought to render the polymerase highly processive and able to bypass the gene-start and gene-end signals that regulate transcription.[7] Replication is initiated at the 3' leader (Le) promoter of the genome.[7]

2.2. Viral mRNA Transcription

Transcription is a discontinuous process that generates individual mRNAs for each of the viral genes. The L-protein initiates transcription at the 3' leader (Le) promoter and proceeds sequentially along the genome.[1][7] At the beginning of each gene, a conserved gene-start (GS) signal directs the polymerase to initiate mRNA synthesis. At the end of each gene, a gene-end (GE) signal, which includes a tract of uridine residues, signals the polymerase to terminate transcription and polyadenylate the 3' end of the mRNA through a "stuttering" mechanism.[7] This sequential transcription results in a polar gradient of mRNA abundance, with genes located closer to the 3' end of the genome being transcribed more frequently.[1] The M2-1 protein is an essential cofactor for efficient transcription, particularly for mRNAs longer than approximately 500 nucleotides.[7]

Recent studies have revealed a more complex model for transcription initiation, where the RdRp can initiate at two different sites within the leader promoter: the canonical +1 position and a more frequently used +3 position, which resembles a gene start signal.[1][8][9][10] Initiation at the +3 site produces a short, uncapped RNA of about 25 nucleotides, after which the polymerase scans for the first gene start signal to begin mRNA synthesis.[1][7][9]

Quantitative Insights into L-Protein Function

Quantifying the enzymatic activities of the RSV L-protein is crucial for understanding its mechanism of action and for the development of effective inhibitors. While some kinetic parameters are still under investigation, available data provide valuable insights.

Table 1: Kinetic Parameters and Inhibitor Potencies for RSV L-Protein

| Parameter | Value | Context | Reference |

| Methyltransferase (MTase) Activity | |||

| N7-methylation rate | ~12-fold faster than 2'-O-methylation | In vitro assay with MTase-CTD domain and GpppG-RSV9 substrate. | [5] |

| Optimal pH (N7-MTase) | 7.0 - 7.5 | In vitro filter-binding assay. | [5] |

| Optimal pH (2'-O-MTase) | 7.0 - 8.0 | In vitro filter-binding assay. | [5] |

| Inhibitor Potency | |||

| RSV L-protein-IN-1 (Compound D) | EC50 = 0.021 µM | Inhibition of RSV replication in cell culture. | [11] |

| IC50 = 0.089 µM | Inhibition of polymerase activity in a biochemical assay. | [11] | |

| CC50 = 8.4 µM | Cytotoxicity in HEp-2 cells. | [11] | |

| JNJ-8003 | EC50 = 0.15 nM | Inhibition of RSV subgenomic replicon. | [12] |

| IC50 = 0.67 nM | Inhibition of RdRp activity in a biochemical assay. | [12] | |

| CC50 = 11 µM | Cytotoxicity. | [12] | |

| AZ-27 | EC50 (RSV A2) = Nanomolar range | Inhibition of RSV replication in an ELISA assay. | [13] |

| ALS-8112-TP | IC50 = 0.020 ± 0.008 μM | Inhibition of RdRp activity in a crude RNP complex. | [14] |

| Compound 1 | IC50 = 0.61 µM | Inhibition of a truncated L-P complex in a biochemical assay. | [15] |

| KD = 2.3 µM | Binding to full-length L-P complex in a surface plasmon resonance (SPR) assay. | [15] | |

| Compound 22 | EC50 (eGFP) = 2.28 µM | Inhibition of RSV replication in a GFP reporter assay. | [15] |

| EC50 (Replicon) = 2.22 µM | Inhibition of an RSV replicon. | [15] | |

| IC50 = 0.27 µM | Inhibition of full-length L-P complex in a biochemical assay. | [15] |

Key Experimental Protocols for Studying the RSV L-Protein

The study of the RSV L-protein relies on a variety of sophisticated molecular and biochemical techniques. Below are outlines of key experimental protocols.

4.1. Recombinant L-P Complex Expression and Purification

The production of a functional recombinant L-P complex is fundamental for in vitro studies.

-

Expression System: Co-expression of RSV L and P proteins is typically performed in insect cells (e.g., Sf9) using a baculovirus expression system, as P is required for the stability of L.[6][13][16]

-

Construct Design: The L and P genes are cloned into a suitable vector (e.g., pFastBac Dual). Affinity tags (e.g., 6xHis-tag, Strep-tag) are often added to one of the proteins (e.g., N-terminus of L or C-terminus of P) to facilitate purification.[13][17]

-

Purification Strategy: A multi-step chromatography approach is employed to achieve high purity.

-

Affinity Chromatography: The cell lysate is first passed over a resin that specifically binds the affinity tag (e.g., Ni-NTA for His-tagged proteins).[13]

-

Tag Cleavage (Optional): If the affinity tag is cleavable (e.g., by TEV protease), it is removed to obtain a more native protein complex.[13]

-

Ion Exchange Chromatography: Further purification is achieved based on the net charge of the complex (e.g., using a heparin column).[13]

-

Size Exclusion Chromatography: The final step separates the L-P complex from aggregates and other contaminants based on size, yielding a homogenous sample.[6][13]

-

4.2. In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This assay directly measures the enzymatic activity of the purified L-P complex.

-

Reaction Components:

-

Purified recombinant L-P complex.[1]

-

A short synthetic RNA oligonucleotide template containing the viral promoter sequence (e.g., the 3' leader or trailer region).[1]

-

Ribonucleoside triphosphates (rNTPs), including one that is radioactively or fluorescently labeled (e.g., [α-³²P]GTP or [α-³³P]CTP).[1][6]

-

Reaction buffer containing appropriate salts and cofactors.

-

-

Procedure:

-

The reaction components are incubated at an optimal temperature (e.g., 30°C).[18]

-

The L-P complex synthesizes a new RNA strand complementary to the template, incorporating the labeled nucleotide.

-

The reaction is stopped, and the RNA products are purified.

-

-

Analysis:

-

The radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[1]

-

The gel is exposed to a phosphor screen or autoradiography film to visualize the RNA products.[1] This allows for the assessment of de novo initiation, primer extension, and the processivity of the polymerase.

-

4.3. RSV Minigenome Assay

This cell-based assay allows for the study of RSV replication and transcription in a controlled environment without the need for infectious virus.[8][19]

-

Components:

-

A plasmid encoding a "minigenome," which is a truncated version of the RSV genome containing the leader and trailer regions flanking a reporter gene (e.g., luciferase or green fluorescent protein [GFP]).[19]

-

Plasmids expressing the RSV N, P, L, and M2-1 proteins under the control of a suitable promoter (e.g., T7 promoter).[19]

-

A cell line that expresses the T7 RNA polymerase (e.g., BSR-T7/5 cells).[19]

-

-

Procedure:

-

The plasmids are co-transfected into the T7-expressing cells.

-

The T7 polymerase transcribes the minigenome and the viral protein expression plasmids.

-

The expressed N, P, L, and M2-1 proteins assemble into a functional polymerase complex that recognizes the minigenome RNA as a template.

-

The polymerase complex replicates and transcribes the minigenome, leading to the expression of the reporter gene.

-

-

Analysis:

-

Reporter gene expression is quantified (e.g., by measuring luciferase activity or GFP fluorescence), which serves as a readout for the activity of the RSV polymerase complex.[19][20] This system is invaluable for studying the effects of mutations in viral proteins or cis-acting RNA sequences and for screening antiviral compounds.[8]

-

The L-Protein as a Target for Antiviral Drug Development

The essential and multifunctional nature of the RSV L-protein makes it an attractive target for the development of antiviral drugs.[3] Inhibitors targeting different domains and functions of the L-protein have been developed and are in various stages of research and clinical trials.

-

Nucleoside/Nucleotide Analogues: These compounds act as chain terminators when incorporated into the growing RNA strand by the RdRp domain. An example is ALS-8176 (and its active triphosphate form, ALS-8112-TP), which has shown efficacy in clinical trials.[6][14]

-

Non-nucleoside Inhibitors: These small molecules bind to allosteric sites on the L-protein, inhibiting its enzymatic activity. Different classes of non-nucleoside inhibitors have been identified that target the RdRp, capping, and other domains, highlighting the druggability of multiple sites on the L-protein.[12][13][15]

The development of robust in vitro and cell-based assays, such as those described above, is critical for the discovery and characterization of new L-protein inhibitors.

Conclusion and Future Directions

The RSV L-protein is a complex and elegant molecular machine that is central to the virus's ability to replicate and cause disease. Significant progress has been made in understanding its structure, the functions of its various domains, and its interactions with other viral proteins. This knowledge has been instrumental in the development of promising antiviral therapies.

However, key questions remain. A more precise quantitative understanding of the kinetics and processivity of the RdRp, the fidelity of RNA synthesis, and the efficiency of the capping and methylation reactions is needed. Further high-resolution structural studies of the L-protein in complex with the entire replication/transcription machinery, including the N-RNA template and M2-1, will provide deeper insights into the dynamic conformational changes that regulate its multiple functions. Continued investigation into the host factors that interact with the L-protein and modulate its activity may also reveal new avenues for therapeutic intervention. The ongoing efforts in these areas will undoubtedly pave the way for the development of more effective and broad-spectrum antivirals to combat RSV infection.

References

- 1. Respiratory Syncytial Virus Polymerase Can Initiate Transcription from Position 3 of the Leader Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA elongation by respiratory syncytial virus polymerase is calibrated by conserved region V - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Respiratory syncytial virus polymerase can initiate transcription from position 3 of the leader promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter | PLOS Pathogens [journals.plos.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Minigenome System to Study Respiratory Syncytial Virus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of Minigenome Systems to Study RSV Transcription | Springer Nature Experiments [experiments.springernature.com]

RSV L-protein domains as therapeutic targets

An In-depth Technical Guide on the Respiratory Syncytial Virus (RSV) L-protein Domains as Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional domains of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical enzyme complex for viral replication, and explores their potential as targets for novel antiviral therapies.

Introduction to the RSV L-protein

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2] The RSV L-protein is a multifunctional enzyme that plays a central role in the viral life cycle, carrying out all the catalytic activities required for viral RNA synthesis, including transcription and replication of the viral genome.[3][4][5] Its essential nature and enzymatic functions make it a prime target for the development of antiviral drugs.[2][6] The L-protein works in concert with other viral proteins, including the phosphoprotein (P), nucleoprotein (N), and the M2-1 protein, to form the viral RNA-dependent RNA polymerase (RdRp) complex.[1][6][7]

The Multifunctional Domains of the RSV L-protein

The RSV L-protein is a large, approximately 250 kDa protein, organized into several distinct functional and structural domains.[1][4][8] These domains work in a coordinated fashion to carry out the complex process of viral RNA synthesis. The primary domains include the RNA-dependent RNA polymerase (RdRp) domain, the polyribonucleotidyl transferase (PRNTase) or capping domain, the methyltransferase (MTase) domain, a connector domain (CD), and a C-terminal domain (CTD).[1][7][9][10][11]

RNA-dependent RNA Polymerase (RdRp) Domain

Located at the N-terminus, the RdRp domain is the catalytic core of the L-protein, responsible for the polymerization of ribonucleotides to synthesize viral RNA.[1][11] It possesses a conserved right-handed architecture typical of viral polymerases, with subdomains described as fingers, palm, and thumb.[1][6] The RdRp domain is responsible for both the replication of the viral genome and the transcription of viral mRNAs from the genomic RNA template.[1]

Polyribonucleotidyl Transferase (PRNTase/Capping) Domain

Following the RdRp domain is the PRNTase domain, which is responsible for the addition of a 5' cap structure to nascent viral mRNAs.[1][10] This capping process is crucial for the stability of the viral mRNAs and their efficient translation by the host cell machinery.[8] The PRNTase domain of RSV L-protein is thought to mediate an unconventional capping mechanism.[12] This domain contains a priming loop that is believed to be important for initiating RNA synthesis.[13][14]

Methyltransferase (MTase) Domain

The MTase domain is located towards the C-terminal end of the L-protein and is responsible for the methylation of the 5' cap structure of viral mRNAs.[1][8] This domain catalyzes both N7- and 2'-O-methylation of the cap.[8] These methylations are critical for the translation of viral proteins and for evading the host's innate immune response, which can recognize unmethylated viral RNA as foreign.[8][15]

Connector Domain (CD)

The connector domain is situated between the PRNTase and MTase domains.[1][10][11] It is believed to play a structural role, properly positioning the catalytic domains relative to each other, rather than having a direct enzymatic function.[1]

C-terminal Domain (CTD)

The C-terminal domain is the most variable region of the L-protein among non-segmented negative-strand viruses.[1][10] While its precise functions are still under investigation, it is thought to be involved in protein-protein interactions and potentially in the regulation of polymerase activity. The CTD, along with the MTase domain, forms a clamp-like structure to accommodate the RNA substrate.[8]

Domain organization of the RSV L-protein.

RSV L-protein Domains as Therapeutic Targets

The essential enzymatic activities of the RSV L-protein make its domains highly attractive targets for the development of antiviral inhibitors.[2][6] By targeting these specific functions, it is possible to disrupt the viral replication cycle and reduce the viral load in an infected individual.[3]

Targeting the RdRp Domain

Inhibitors targeting the RdRp domain can directly block viral RNA synthesis. Nucleoside analogs are a class of compounds that can be incorporated into the growing RNA chain, causing premature termination. ALS-8112 is an example of a nucleoside analog that, in its triphosphate form, specifically inhibits the RSV L-protein's polymerase activity.[5]

Targeting the Capping (PRNTase) Domain

The capping process is unique to the virus and distinct from the host cell's capping machinery, making the PRNTase domain an excellent target for selective inhibitors.[7][11] The compound AZ-27 has been shown to be a potent RSV L-protein inhibitor, with resistance mutations mapping to the putative capping domain, suggesting this is its direct target.[4][16]

Targeting the Methyltransferase (MTase) Domain

Inhibiting the MTase domain would lead to the production of improperly capped viral mRNAs that are either poorly translated or recognized and degraded by the host's innate immune system.[8] Sinefungin, an analog of the methyl donor S-adenosylmethionine (SAM), has been shown to inhibit the MTase activity of the RSV L-protein at micromolar concentrations.[8]

Allosteric Inhibition

Some inhibitors may not bind directly to the active site of an enzyme but rather to an allosteric site, inducing a conformational change that inhibits its activity. Several non-nucleoside inhibitors (NNIs) of the RSV L-protein have been identified that elicit resistance in a linker region between the CD and MTase domains, suggesting an allosteric mechanism of inhibition.[17]

| Inhibitor | Target Domain/Region | Mechanism of Action | Reference |

| ALS-8112 | RdRp | Nucleoside analog causing chain termination | [5] |

| AZ-27 | PRNTase (Capping) | Inhibition of capping activity | [4][16] |

| PC-786 | Linker between CD and MTase | Non-nucleoside inhibitor of polymerase activity | [5][17] |

| YM-53403 | Linker between CD and MTase | Non-nucleoside inhibitor | [17] |

| Sinefungin | MTase | S-adenosylmethionine analog, inhibits methylation | [8] |

| EDP-323 | L-protein polymerase | Oral L-protein polymerase inhibitor | [18] |

Experimental Protocols for Studying L-protein Domain Function

Detailed characterization of the enzymatic activities of the L-protein domains is crucial for the development of targeted inhibitors. Below are outlines of key experimental protocols used to study these functions.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay measures the ability of the purified L-P complex to synthesize RNA from a template.

Methodology:

-

Expression and Purification: The RSV L and P proteins are co-expressed, often in insect cells, and the L-P complex is purified.

-

Reaction Mixture: The purified L-P complex is incubated with a synthetic RNA template, ribonucleoside triphosphates (rNTPs, one of which is typically radiolabeled, e.g., [α-³²P]GTP), and a suitable buffer containing magnesium and manganese ions.

-

Incubation: The reaction is incubated at 30°C to allow for RNA synthesis.

-

Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the synthesized RNA provides a measure of polymerase activity.

A non-radiometric version of this assay can be performed using fluorescently labeled rNTPs or by quantifying RNA product using RT-qPCR.[19]

In Vitro Capping Assay

This assay assesses the ability of the L-protein to add a 5' cap to an RNA substrate.

Methodology:

-

Substrate Preparation: A short, uncapped RNA transcript with a 5'-triphosphate is synthesized.

-

Capping Reaction: The purified L-P complex is incubated with the uncapped RNA substrate, GTP (often radiolabeled in the α-phosphate position, [α-³²P]GTP), and SAM in a reaction buffer.

-

Nuclease Digestion: The reaction mixture is treated with a nuclease that specifically digests uncapped RNA, leaving the capped RNA intact.

-

Analysis: The amount of remaining radiolabeled RNA is quantified by scintillation counting or visualized by autoradiography after PAGE.

In Vitro Methyltransferase (MTase) Assay

This assay measures the transfer of a methyl group from SAM to a capped RNA substrate.

Methodology:

-

Substrate Preparation: A capped but unmethylated RNA substrate (GpppG-RNA) is synthesized.

-

Methylation Reaction: The purified L-P complex or a recombinant MTase-CTD fragment is incubated with the capped RNA substrate and radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) in a reaction buffer.

-

Filter Binding: The reaction mixture is spotted onto a filter membrane which binds the RNA. Unincorporated [³H]SAM is washed away.

-

Quantification: The amount of radioactivity retained on the filter, corresponding to the methylated RNA, is measured by scintillation counting.

Workflow of RSV RNA synthesis highlighting L-protein domain functions.

Conclusion

The domains of the RSV L-protein represent a rich source of potential targets for the development of novel antiviral therapies. The essential and distinct enzymatic activities of the RdRp, PRNTase, and MTase domains provide multiple avenues for therapeutic intervention. A deeper understanding of the structure and function of these domains, facilitated by the experimental approaches outlined in this guide, will be critical for the rational design of potent and selective inhibitors to combat RSV infection. The continued exploration of the L-protein as a drug target holds significant promise for addressing the unmet medical need for effective RSV treatments.

References

- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 4. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. med.emory.edu [med.emory.edu]

- 12. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation | PLOS Pathogens [journals.plos.org]

- 13. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinctive features of the respiratory syncytial virus priming loop compared to other non-segmented negative strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human respiratory syncytial virus methyl... | F1000Research [f1000research.com]

- 16. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. pubs.acs.org [pubs.acs.org]

Biochemical Characterization of RSV L-protein-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characteristics of RSV L-protein-IN-5, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. The document details its inhibitory activities, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in the field of antiviral drug discovery.

Quantitative Biochemical Data

This compound, also referred to as compound E in some literature, demonstrates significant inhibitory effects on RSV replication and the enzymatic function of its large (L) polymerase protein.[1] The key quantitative metrics for its activity are summarized in the table below.

| Parameter | Value | Cell Line/System | Description | Reference |

| EC50 | 0.1 µM | HEp-2 cells | The concentration of the compound that results in a 50% reduction in viral replication in a cell-based assay. | [1] |

| IC50 | 0.66 µM | In vitro polymerase assay | The concentration of the compound that inhibits 50% of the RSV L-protein's polymerase activity in a biochemical assay. | [1] |

| CC50 | 10.7 µM | HEp-2 cells | The concentration of the compound that causes a 50% reduction in the viability of the host cells, indicating its cytotoxic potential. | [1] |

Mechanism of Action

This compound specifically targets the multifaceted enzymatic activities of the RSV L-protein, a crucial component of the viral replication machinery.[1] The L-protein comprises several functional domains, including the RNA-dependent RNA polymerase (RdRp), a capping enzyme (guanylyltransferase), and a methyltransferase, all of which are essential for the synthesis and maturation of viral messenger RNA (mRNA).[2][3]

Research indicates that this compound exerts its antiviral effect by inhibiting the guanylation of viral transcripts .[1][4] This action specifically targets the capping activity of the L-protein, which is responsible for adding a 7-methylguanosine cap to the 5' end of newly synthesized viral mRNAs. This cap structure is vital for the stability of the mRNA and its efficient translation into viral proteins by the host cell's ribosomes. By preventing the guanylylation step, this compound effectively blocks the production of functional viral mRNAs, thereby halting the replication cycle of the virus.[4]

The molecular mechanism of this compound and similar inhibitors is believed to involve binding to a novel motif within the L-protein that is distinct from the primary RdRp catalytic site.[4] Resistance mutations to this class of inhibitors have been mapped to this specific region, suggesting it is directly or indirectly involved in the mRNA guanylylation process.[4]

Experimental Protocols

The biochemical characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, specificity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro RSV L-Protein Polymerase (RdRp) Assay

This assay measures the direct inhibitory effect of the compound on the RNA synthesis activity of the RSV L-protein.

Objective: To determine the IC50 value of this compound against the viral polymerase.

Materials:

-

Purified recombinant RSV L-P protein complex.

-

RNA template (e.g., a short synthetic oligonucleotide representing the viral promoter).

-

Radionuclide-labeled nucleotide triphosphates (e.g., [α-³²P]GTP or [³H]CTP).

-

Unlabeled ATP, CTP, UTP, and GTP.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 120 mM potassium acetate, 5 mM MgCl₂, 2 mM DTT).

-

Test compound (this compound) at various concentrations.

-

DMSO (vehicle control).

-

Denaturing polyacrylamide gels.

-

Phosphorimager or scintillation counter.

Procedure:

-

Prepare a master mix containing the reaction buffer, unlabeled NTPs, and the RNA template.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (typically a serial dilution) or DMSO to the respective tubes.

-

Initiate the reaction by adding the purified RSV L-P protein complex and the radiolabeled NTP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Analyze the reaction products by separating the newly synthesized radiolabeled RNA on a denaturing polyacrylamide gel.

-

Visualize the RNA products using a phosphorimager and quantify the band intensities.

-

Alternatively, for a higher throughput format, the radiolabeled RNA can be captured on a filter membrane and quantified using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable dose-response curve fitting software.

mRNA Capping (Guanylylation) Assay

This assay specifically investigates the effect of the inhibitor on the capping of viral mRNA.

Objective: To confirm that this compound inhibits the guanylylation of viral transcripts.

Materials:

-

In vitro transcription system as described in the RdRp assay.

-

[α-³²P]GTP as the radiolabel.

-

Nuclease P1.

-

Thin-layer chromatography (TLC) plates.

-

TLC running buffer.

Procedure:

-

Perform the in vitro transcription reaction in the presence and absence of this compound.

-

Purify the resulting RNA transcripts.

-

Digest the purified RNA with nuclease P1, which cleaves the RNA into 5'-mononucleotides but leaves the cap structure (GpppN) intact.

-

Spot the digested products onto a TLC plate.

-

Separate the products using an appropriate TLC running buffer.

-

Visualize the separated nucleotides and cap structures by autoradiography.

-

In the control reaction (no inhibitor), a spot corresponding to the radiolabeled cap structure will be visible. In the presence of an effective capping inhibitor like this compound, this spot will be significantly reduced or absent, while a spot corresponding to triphosphorylated transcripts (pppG) may appear.[4]

Cell-Based Antiviral Assay (EC50 Determination)

This assay evaluates the efficacy of the compound in inhibiting viral replication within a cellular context.

Objective: To determine the EC50 value of this compound.

Materials:

-

HEp-2 cells (or other susceptible cell lines like A549).

-

RSV (e.g., strain A2).

-

Cell culture medium.

-

Test compound (this compound) at various concentrations.

-

DMSO (vehicle control).

-

Method for quantifying viral replication (e.g., ELISA for viral protein expression, plaque reduction assay, or qRT-PCR for viral RNA).

Procedure:

-

Seed HEp-2 cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Infect the cells with RSV at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-4 days).

-

Quantify the extent of viral replication using a chosen method. For an ELISA-based readout, cells are fixed and probed with an antibody against an RSV protein (e.g., the F protein), followed by a secondary antibody conjugated to an enzyme for colorimetric detection.

-

Calculate the percentage of viral inhibition for each compound concentration compared to the virus-only control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compound to the host cells.

Objective: To determine the CC50 value of this compound.

Materials:

-

HEp-2 cells.

-

Cell culture medium.

-

Test compound (this compound) at various concentrations.

-

Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo).

Procedure:

-

Seed HEp-2 cells in 96-well plates.

-

Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

-

Incubate the cells for the same duration as the antiviral assay.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.

-

Determine the CC50 value from the resulting dose-response curve.

Conclusion

This compound is a well-characterized inhibitor of the RSV L-protein with potent antiviral activity demonstrated in both biochemical and cell-based assays. Its specific mechanism of action, targeting the crucial mRNA capping process, makes it a valuable tool for studying the intricacies of RSV replication and a promising lead compound for the development of novel anti-RSV therapeutics. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this and other RSV L-protein inhibitors.

References

In-Depth Technical Guide: RSV L-protein-IN-5 Target Binding and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding, kinetics, and mechanism of action of RSV L-protein-IN-5, a potent, non-nucleoside inhibitor of Respiratory Syncytial Virus (RSV). The information presented is collated from publicly available scientific literature and is intended to support research and drug development efforts targeting the RSV polymerase.

Executive Summary

This compound, also identified as compound E in seminal research, demonstrates significant promise as an anti-RSV agent. It effectively inhibits viral replication by targeting the large polymerase (L) protein, a critical enzyme in the RSV life cycle. The primary mechanism of action is the disruption of viral mRNA synthesis through the inhibition of guanylylation, a key step in the formation of the 5' cap structure of viral transcripts. This guide summarizes the quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Value (µM) | Cell Line | Virus Strain | Assay Type | Reference |

| EC50 | 0.1 | HEp-2 | RSV Long | Antiviral Assay (ELISA) | [1] |

| IC50 | 0.66 | - | RSV Long | RSV Polymerase Assay | [1] |

| CC50 | 10.7 | HEp-2 | - | Cytotoxicity Assay | [1] |

Table 2: Binding Kinetics of this compound

| Parameter | Value | Method | Reference |

| Kd (Dissociation Constant) | Not Reported | - | - |

| kon (Association Rate) | Not Reported | - | - |

| koff (Dissociation Rate) | Not Reported | - | - |

Note: To date, specific binding kinetics data (Kd, kon, koff) for the interaction between this compound and the RSV L-protein have not been reported in the reviewed literature.

Mechanism of Action

This compound acts by inhibiting a crucial enzymatic function of the viral L-protein: the guanylylation of viral mRNA transcripts. The L-protein possesses multiple enzymatic domains, including an RNA-dependent RNA polymerase (RdRp) and a capping domain (polyribonucleotidyltransferase, PRNTase). The capping process is essential for the stability and translation of viral mRNAs.

The proposed mechanism suggests that this compound interferes with the transfer of guanosine monophosphate (GMP) to the 5'-diphosphate end of the nascent viral mRNA. This inhibition results in the production of uncapped, triphosphorylated transcripts, which are unstable and not efficiently translated, thereby halting the viral replication cycle. Resistance mutations to this class of inhibitors have been mapped to a novel motif within the L-protein, distinct from the main catalytic region of the RdRp, suggesting a specific binding pocket related to the capping function.[1]

Signaling Pathway Diagram

Caption: Inhibition of RSV mRNA Guanylylation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Liuzzi et al., 2005.[1]

Antiviral Assay (EC50 Determination)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the concentration of the inhibitor that reduces viral protein expression by 50%.

-

Cell Culture: HEp-2 cells are seeded in 96-well plates in Dulbecco's modified Eagle's medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and incubated until confluent.

-

Viral Infection: Cells are infected with the RSV Long strain at a multiplicity of infection (MOI) of 0.1.

-

Inhibitor Treatment: Immediately following infection, serial dilutions of this compound (dissolved in dimethyl sulfoxide, DMSO, with a final concentration not exceeding 1%) are added to the wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Lysis and ELISA:

-

The cell monolayers are washed and then fixed with a methanol-acetone solution.

-

Wells are blocked to prevent non-specific antibody binding.

-

A primary monoclonal antibody specific for an RSV protein (e.g., the F protein) is added and incubated.

-

After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the EC50 value is calculated using a standard dose-response curve fitting model.

RSV Polymerase Assay (IC50 Determination)

This in vitro assay measures the direct inhibitory effect of the compound on the RSV polymerase complex.

-

Preparation of RSV Ribonucleoprotein (RNP) Complex:

-

HEp-2 cells are infected with the RSV Long strain.

-

At the peak of infection, the cells are harvested, and a cytoplasmic extract containing the RNP complexes is prepared.

-

-

In Vitro Transcription Reaction:

-

The RNP-containing extract is incubated in a reaction buffer containing ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP or [α-33P]CTP), and actinomycin D to inhibit host cell DNA-dependent RNA polymerase.

-

Serial dilutions of this compound are added to the reaction mixtures.

-

-

RNA Product Analysis:

-

The reaction is allowed to proceed for a set time at 30°C.

-

The newly synthesized radiolabeled RNA is precipitated and collected on a filter membrane or separated by gel electrophoresis.

-

The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

-

-

Data Analysis: The level of RNA synthesis is plotted against the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability.

-

Cell Culture: HEp-2 cells are seeded in 96-well plates.

-

Compound Treatment: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for 48 hours under the same conditions as the antiviral assay.

-

Viability Assessment:

-

A reagent to measure cell viability (e.g., MTT, XTT, or a reagent that measures ATP content like CellTiter-Glo) is added to the wells.

-

The resulting signal (absorbance or luminescence) is measured.

-

-

Data Analysis: The viability signal is plotted against the compound concentration to calculate the CC50.

Mandatory Visualizations

Experimental Workflow for In Vitro RSV Polymerase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of RSV mRNA Capping and Inhibition

Caption: Logical flow of RSV mRNA capping and its inhibition.

Conclusion

This compound is a well-characterized inhibitor of RSV replication with a defined mechanism of action targeting the guanylylation step of viral mRNA capping. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this and similar compounds. While the absence of publicly available binding kinetics data represents a current knowledge gap, the existing information strongly supports the L-protein capping domain as a viable target for anti-RSV therapeutics. Future studies focusing on the biophysical interaction between this inhibitor class and the L-protein would be highly valuable to the field.

References

Methodological & Application

Application Notes and Protocols for RSV L-protein-IN-5 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of RSV L-protein-IN-5, a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. The protocols outlined below are based on established methodologies for evaluating antiviral compounds in mouse models of RSV infection and are supplemented with specific data for this compound.

Mechanism of Action

This compound targets the viral RNA-dependent RNA polymerase (RdRp) complex, a critical component for viral replication. Specifically, it inhibits the guanylylation of viral transcripts, a key step in the formation of the 5' cap structure of viral mRNA.[1] This disruption of mRNA synthesis effectively halts the production of new viral proteins and subsequent viral progeny. The L-protein is a multifunctional enzyme responsible for RNA synthesis, capping, and polyadenylation, making it a prime target for antiviral intervention.

In Vitro Potency and Cytotoxicity

Before proceeding to in vivo studies, it is crucial to understand the compound's activity and safety profile in cell culture. The following table summarizes the key in vitro parameters for this compound and a related, more potent analog, compound D.

| Compound | RSV Polymerase IC₅₀ (µM) | Antiviral EC₅₀ (µM, HEp-2 cells) | Cytotoxicity CC₅₀ (µM, HEp-2 cells) | Selectivity Index (CC₅₀/EC₅₀) |

| This compound (Compound E) | Not Determined | Not Determined | 10.7 | Not Determined |

| Compound D | 0.089 | 0.021 | 8.4 | 400 |

Data sourced from Liuzzi M, et al. J Virol. 2005.[1]

In Vivo Efficacy in a BALB/c Mouse Model

Prophylactic treatment with this compound has demonstrated a significant reduction in pulmonary viral titers in a BALB/c mouse model of RSV infection.

Quantitative Data Summary

| Treatment Group | Dosage | Administration Route | Mean Lung Viral Titer (log₁₀ PFU/g ± SEM) | Reduction in Viral Titer vs. Vehicle | Statistical Significance |

| Vehicle Control | - | Intranasal | 3.52 ± 0.04 | - | - |

| This compound (Compound E) | 4.1 mg/kg/day | Intranasal | Significantly Reduced | Data demonstrates a significant reduction | p < 0.05 |

| Compound D | 0.4 mg/kg/day | Intranasal | Significantly Reduced | Data demonstrates a significant reduction | p < 0.05 |

| Ribavirin | 10 mg/kg/day | Intranasal | No significant reduction | - | Not Significant |

Data is based on the findings reported by Liuzzi M, et al. in the Journal of Virology, 2005.[1] The original publication should be consulted for the precise mean viral titer for the compound E treated group.

Detailed Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a solution of this compound suitable for intranasal administration in mice.

Materials:

-

This compound

-

Sterile 0.9% (wt/vol) Saline

-

Sterile 2.1% (wt/vol) Tween-80

-

Sterile, RNase-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.

-

Prepare the vehicle solution by mixing sterile 0.9% saline and 2.1% Tween-80. Ensure the pH is adjusted to 7.0.

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the vehicle solution to the microcentrifuge tube containing the compound.

-

Vortex the tube vigorously for 1-2 minutes to aid in dissolution.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a sterile 0.22 µm syringe filter.

-